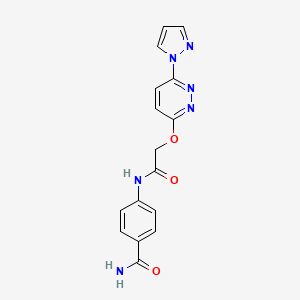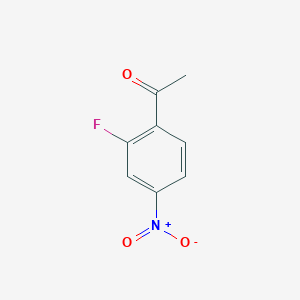![molecular formula C9H12ClF3O2S B2471315 [4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride CAS No. 2361635-49-4](/img/structure/B2471315.png)
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride” is an organosulfur compound with a molecular weight of 276.71 . It is a derivative of methanesulfonyl chloride, which is a highly reactive electrophile .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12ClF3O2S/c10-16(14,15)6-7-1-3-8(5-7,4-2-7)9(11,12)13/h1-6H2 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures are known to be highly reactive. For instance, methanesulfonyl chloride is known to react with alcohols to form methanesulfonates .科学的研究の応用
Applications in Chemical Synthesis
Trifluoromethanesulfonyl chloride (CF3SO2Cl) is mainly utilized in the formation of various chemical bonds, such as C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. Its unique reactivity under reductive conditions, in contrast to the oxidative conditions required by its sodium counterpart (CF3SO2Na), provides a versatile tool for chemists. Notably, CF3SO2Cl is exclusively used for electrophilic chlorination, a process that has been explored extensively in enantioselective chlorination reactions (Chachignon, Guyon, & Cahard, 2017).
Industrial and Environmental Implications
In the context of environmental and industrial applications, chlorinated solvents, which include derivatives like CF3SO2Cl, are associated with various adverse health effects due to their toxicity and potential for inducing carcinogenicity. However, despite these risks, they continue to be used extensively in various industries. This paradoxical situation points to the need for comprehensive studies to understand the pathways from occupational exposure to biological evidence of exposure and health effects (Ruder, 2006).
Role in Advanced Oxidation Processes
CF3SO2Cl and its derivatives are also pertinent in the context of Advanced Oxidation Processes (AOPs), particularly due to the presence of chloride ions in aquatic environments. These ions can react with strong oxidants generated during AOPs, leading to the formation of chlorine radicals that can directly react with organics or generate chlorine radicals that participate in the conversion of the organic substrate. However, the generation of chlorinated by-products, their mutagenicity, and toxicity are aspects that require further investigation to harness these processes effectively in large-scale environmental applications (Oyekunle, Cai, Gendy, & Chen, 2021).
将来の方向性
特性
IUPAC Name |
[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3O2S/c10-16(14,15)6-7-1-3-8(5-7,4-2-7)9(11,12)13/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUMSEQOHWOSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2471234.png)
![Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride](/img/structure/B2471237.png)
![3-allyl-4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2471238.png)
![1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2471240.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2471242.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2471243.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2471250.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2471251.png)
![N-[3-[(2-Chlorophenyl)sulfamoyl]-4-methylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2471252.png)

![N-(2-carbamoylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2471254.png)